methyl 3-(4-methylphenyl)-2-sulfanylpropanoate

Medicinal Chemistry Osteoporosis Drug Discovery Heterocyclic Synthesis

Researchers synthesizing sulfur-containing heterocycles for bone regeneration studies require a reliable source of methyl 3-(4-methylphenyl)-2-sulfanylpropanoate. Generic thiols cannot replicate the specific 4-methylphenyl substitution and 2-position sulfanyl regioisomerism critical for successful cyclization into 2-benzothiopyran and 3-benzothiepin scaffolds. - Enables synthesis of compounds with demonstrated bone formation stimulatory activity, increasing alkaline phosphatase in bone marrow stromal cells. - Free sulfanyl group permits nucleophilic attack and oxidative disulfide formation, distinct from sulfide analogs like CAS 197247-43-1. - Supplied at 95% purity, providing a verifiable baseline for analytical method development and SAR studies.

Molecular Formula C11H14O2S
Molecular Weight 210.29
CAS No. 139744-19-7
Cat. No. B2362500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-methylphenyl)-2-sulfanylpropanoate
CAS139744-19-7
Molecular FormulaC11H14O2S
Molecular Weight210.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)OC)S
InChIInChI=1S/C11H14O2S/c1-8-3-5-9(6-4-8)7-10(14)11(12)13-2/h3-6,10,14H,7H2,1-2H3
InChIKeyIFWYWRLTEURWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate Overview


Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate (CAS 139744-19-7), also known as methyl 2-mercapto-3-(4-methylphenyl)propionate, is a C11H14O2S organic compound with a molecular weight of 210.29 g/mol . This thiol-containing building block features a sulfanyl (-SH) group at the 2-position of a propanoate backbone and a 4-methylphenyl substituent at the 3-position, making it a versatile intermediate for sulfur-containing heterocyclic synthesis [1]. The compound is commercially available at 95% purity for research and development applications, and has been specifically utilized in the synthesis of 2-benzothiopyran and 3-benzothiepin derivatives with demonstrated bone formation stimulatory activity .

Why Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate Is Irreplaceable


Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate occupies a structurally distinct niche among sulfur-containing propanoate building blocks that precludes generic substitution. First, its 4-methylphenyl substituent at the 3-position distinguishes it from simpler alkyl thiols (e.g., methyl 2-mercaptopropionate) and phenyl analogs lacking the methyl group, with the para-methyl substitution potentially altering both electronic properties and steric bulk in heterocyclic cyclization reactions [1]. Second, the thiol (-SH) functionality at the 2-position, as opposed to the sulfide (-S-) linkage found in related compounds like methyl 3-(4-methylphenyl)sulfanylpropanoate (CAS 197247-43-1), confers different reactivity profiles—specifically, the free sulfanyl group is capable of nucleophilic attack and oxidative disulfide formation that the sulfide analog cannot participate in [2]. Third, the specific regioisomeric arrangement of the sulfanyl group relative to the aryl moiety is critical for applications such as the synthesis of 2-benzothiopyran derivatives, where the spatial orientation dictates successful cyclization outcomes . These structural constraints mean that procurement specifications cannot be met by in-class alternatives without introducing unpredictable reactivity and synthetic outcome variability.

Differentiation Evidence for Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate


2-Benzothiopyran Bone Anabolic Synthesis

Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate serves as a key intermediate in the synthesis of 2-benzothiopyran-1-carboxamide derivatives (compound series 1) and subsequent 3-benzothiepin-2-carboxamide derivatives (compound series 2) that demonstrate bone formation stimulatory activity . The 2-benzothiopyran derivatives derived from this building block increased cellular alkaline phosphatase activity in rat bone marrow stromal cell cultures, providing quantitative bone anabolic activity relative to the ipriflavone lead compound . Notably, the 3-benzothiepin derivative (-)-2q, which incorporates the structural framework derived from methyl 3-(4-methylphenyl)-2-sulfanylpropanoate, enhanced the effect of bone morphogenetic protein (BMP) in mouse osteoblastic MC3T3-E1 cells and increased the area of newly formed bone in a rat skull defect model when formulated as a sustained-release agent .

Medicinal Chemistry Osteoporosis Drug Discovery Heterocyclic Synthesis

Commercial Purity and Availability

Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is commercially available at 95% minimum purity specification , with documented pricing at approximately 558.00 CNY (~77 USD) per 10 mg for research-grade material [1]. This establishes a verifiable purity threshold for procurement that differentiates the compound from structurally related but commercially unavailable or lower-purity alternatives. The compound is classified as a building block suitable for organic synthesis applications .

Chemical Procurement Building Block Sourcing Quality Assurance

Free Thiol vs. Sulfide Analog Reactivity

A critical structural differentiation exists between methyl 3-(4-methylphenyl)-2-sulfanylpropanoate (CAS 139744-19-7) and its sulfide analog methyl 3-(4-methylphenyl)sulfanylpropanoate (CAS 197247-43-1) [1]. Both compounds share the identical molecular formula (C11H14O2S) and molecular weight (210.29 g/mol), but differ in the sulfur oxidation state and bonding arrangement: the target compound contains a free thiol (-SH) group at the 2-position, whereas the sulfide analog features a thioether (-S-) linkage at the same position [1]. This structural distinction confers fundamentally different chemical reactivity—the free thiol is capable of nucleophilic substitution, oxidation to disulfides, and participation in thiol-ene click chemistry, while the sulfide analog is redox-stable and nucleophilically inert under the same conditions.

Synthetic Chemistry Reactivity Profiling Building Block Selection

Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate Application Scenarios


Benzothiopyran & Benzothiepin Bone Research Synthesis

This compound serves as a key intermediate in the synthesis of 2-benzothiopyran-1-carboxamide and 3-benzothiepin-2-carboxamide derivatives with demonstrated bone formation stimulatory activity . The synthetic pathway utilizing methyl 3-(4-methylphenyl)-2-sulfanylpropanoate enables access to compound series that increase cellular alkaline phosphatase activity in rat bone marrow stromal cells and enhance bone morphogenetic protein (BMP) effects in osteoblastic MC3T3-E1 cells . Researchers investigating osteoporosis therapeutics or bone regeneration mechanisms should procure this building block for synthesizing compounds within this defined structure-activity relationship (SAR) series.

Thiol-Based Heterocyclic Building Block

The free sulfanyl (-SH) group at the 2-position makes methyl 3-(4-methylphenyl)-2-sulfanylpropanoate a versatile scaffold for generating sulfur-containing heterocyclic compound libraries [1]. Unlike its sulfide analog (CAS 197247-43-1), the thiol functionality enables participation in thiol-ene click chemistry, disulfide bond formation, and nucleophilic substitution reactions [1]. This compound is suitable for medicinal chemistry programs requiring 4-methylphenyl-substituted sulfur heterocycles or thiol-based diversity-oriented synthesis.

Analytical Standard for LC-MS and NMR

With a defined molecular formula (C11H14O2S), molecular weight (210.29 g/mol), and established InChIKey (IFWYWRLTEURWEQ-UHFFFAOYSA-N), this compound is suitable for use as an analytical reference standard in method development and validation [2]. The 95% minimum purity specification provides a verifiable quality baseline for calibration curve generation and retention time indexing in reversed-phase liquid chromatography applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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